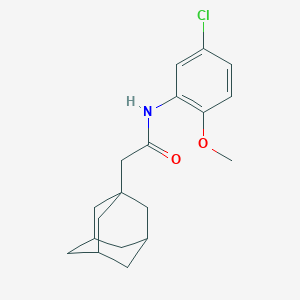![molecular formula C16H9Cl2F2NO2S B251287 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251287.png)
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as DFBT, is a compound with potential applications in scientific research. DFBT belongs to the class of benzothiophene derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer cell proliferation and survival. 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the Akt/mTOR pathway, which plays a critical role in cancer cell growth and survival. 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide inhibits the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its potent anticancer activity and its ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide. One area of research is the development of more efficient synthesis methods for 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide and its derivatives. Another area of research is the investigation of the potential applications of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in combination with other anticancer agents. Additionally, the development of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide as a therapeutic agent for cancer treatment is an important area of future research.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-amino-5-chlorobenzothiophene with 2,4-dichloro-5-fluoroanisole in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium(II) acetate and triphenylphosphine to yield the final product, 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C16H9Cl2F2NO2S |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2F2NO2S/c17-8-5-6-9-12(7-8)24-14(13(9)18)15(22)21-10-3-1-2-4-11(10)23-16(19)20/h1-7,16H,(H,21,22) |
Clé InChI |
WXJLGJZJDREUAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251204.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B251205.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B251208.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B251219.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
